(Rac)-Spirotetramat-enol

Pesticide metabolism Plant degradation products Metabolite quantification

Residue monitoring laboratories require spirotetramat-enol-not the parent proinsecticide-as a distinct calibration standard for EFSA/EPA sum-definition compliance. This high-purity reference standard (≥98%) enables direct ACC inhibition studies without confounding proinsecticide activation. • Eliminates cross-metabolite substitution errors; analytically distinct from BYI08330-ketohydroxy, monohydroxy, and enol-glucoside. • Enables ISO/IEC 17025 traceable matrix-matched calibration (LOQ 0.05 mg/kg via HPLC-UV). • Suitable for ELISA hapten synthesis (IC50 0.1 μg/L) and groundwater leachate monitoring per soil column mobility studies.

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
CAS No. 203312-38-3
Cat. No. B1395592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Spirotetramat-enol
CAS203312-38-3
Molecular FormulaC18H23NO3
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=C(C3(CCC(CC3)OC)NC2=O)O
InChIInChI=1S/C18H23NO3/c1-11-4-5-12(2)14(10-11)15-16(20)18(19-17(15)21)8-6-13(22-3)7-9-18/h4-5,10,13,20H,6-9H2,1-3H3,(H,19,21)
InChIKeyIDJJHEIUIYGFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Spirotetramat-enol (CAS 203312-38-3): Procurement Overview for the Active Enol Metabolite of Spirotetramat


(Rac)-Spirotetramat-enol, chemically defined as cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (molecular formula C₁₈H₂₃NO₃, MW 301.38), is the primary biologically active enol metabolite formed upon hydrolysis of the proinsecticide spirotetramat [1][2]. It belongs to the cyclic ketoenol (tetramic acid derivative) class of acetyl-CoA carboxylase (ACC) inhibitors, specifically targeting lipid biosynthesis in piercing-sucking insect pests [3]. Unlike the parent proinsecticide, spirotetramat-enol is the direct ACC inhibitory species that translocates via xylem and phloem, conferring two-way systemic mobility within plant tissues [4]. This compound is procured primarily as a high-purity analytical reference standard for residue monitoring, method validation, and metabolism studies, rather than as a field-applied active ingredient .

Why (Rac)-Spirotetramat-enol Cannot Be Substituted with Spirotetramat or Other Ketoenol Metabolites in Analytical and Research Applications


Direct substitution of (Rac)-Spirotetramat-enol with the parent spirotetramat or alternative metabolites such as BYI08330-ketohydroxy, BYI08330-monohydroxy, or BYI08330-enol-glucoside is analytically and biologically invalid. Regulatory residue definitions (e.g., EFSA, EPA) explicitly mandate the sum determination of spirotetramat and spirotetramat-enol, not other metabolites, requiring distinct calibration standards for each analyte [1]. Biologically, spirotetramat-enol differs fundamentally from spirotetramat in its enzymatic activation requirement—the parent compound is a proinsecticide that must undergo hydrolytic cleavage of the ethyl carbonate group to yield the active ACC inhibitor [2]. Furthermore, comparative cytotoxicity studies demonstrate that the toxicity profile of spirotetramat-enol exceeds that of B-keto, B-mono, and B-glu metabolites, rendering cross-metabolite substitution misleading in safety assessments [3]. The quantitative differentiations below substantiate why procurement decisions must be compound-specific.

Quantitative Differentiation of (Rac)-Spirotetramat-enol: Head-to-Head Comparative Evidence for Scientific Selection


Quantitative Dominance of Spirotetramat-enol Formation Over Ketohydroxy Metabolite in Plant Degradation Pathways

In controlled studies of spirotetramat degradation in herbs, spirotetramat-enol constituted 48–58% of the transformed parent compound, whereas the ketohydroxy metabolite (B-ketohydroxy) accounted for only 2–4% of transformation products. The enol-glucoside and monohydroxy metabolites were not detected in processed samples [1]. This substantial difference establishes spirotetramat-enol as the predominant metabolic species requiring quantification.

Pesticide metabolism Plant degradation products Metabolite quantification

Spirotetramat-enol Is the Active ACC Inhibitory Species, Not the Parent Proinsecticide

Steady-state kinetic analysis demonstrated that spirotetramat-enol competitively inhibits ACC with respect to the carboxyl acceptor acetyl-CoA, confirming direct binding to the carboxyltransferase domain. The parent compound spirotetramat is a proinsecticide that requires hydrolytic cleavage of the ethyl carbonate group to yield the active enol form [1][2]. The inhibition pattern with respect to ATP was uncompetitive, a mechanistic distinction that defines the binding mode [1].

Acetyl-CoA carboxylase inhibition Proinsecticide activation Enzymology

Cytotoxicity Ranking: Spirotetramat and B-enol Exceed B-keto, B-mono, and B-glu Metabolites

Cytotoxicity assays conducted in amaranth residue studies demonstrated that spirotetramat and its metabolite B-enol inhibited cellular growth, with toxicity of spirotetramat and B-enol exceeding that of the metabolites B-keto, B-mono, and B-glu [1]. This rank-order toxicity profile establishes that B-enol, together with the parent compound, represents the toxicologically relevant fraction requiring monitoring.

In vitro toxicity Metabolite safety assessment Cytotoxicity comparison

Differential Environmental Mobility: Enol Derivatives Exhibit Greater Leaching Potential Than Parent Ketoenols

In disturbed soil column studies comparing spirodiclofen, spiromesifen, and spirotetramat, the transformation products (enol derivatives) were found to be relatively more mobile than the parent compounds and may leach into groundwater. Small quantities of spirodiclofen and spiromesifen were detected in leachate fractions, whereas spirotetramat residues were not found in the leachates [1]. This indicates that enol metabolites, including spirotetramat-enol, pose a distinct groundwater contamination risk profile compared to their parent ketoenols.

Soil leaching Groundwater contamination risk Environmental fate

High-Purity Analytical Reference Standard (99.9%) Enables Traceable Quantification Superior to Lower-Purity Metabolite Standards

Certified standards of spirotetramat and its four metabolites were procured with the following purity specifications: B-enol (spirotetramat-enol) at 99.9%, B-keto at 99.8%, B-mono at 99.7%, and B-glu at 97.9% . The 99.9% purity of spirotetramat-enol meets the highest tier among these metabolites, supporting low-level quantification with minimal matrix interference and high confidence in calibration accuracy.

Analytical reference standard Method validation Pesticide residue analysis

Validated HPLC-UV LOQ of 0.05 mg/kg for Spirotetramat-enol in Mango and Cabbage Matrices

A validated HPLC method using QuEChERS extraction and photodiode array detection at 250 nm achieved a limit of quantification (LOQ) of 0.05 mg/kg for both spirotetramat and its metabolite spirotetramat-enol. Recovery rates at the LOQ level ranged from 72.72%–86.76% from mango and 74.82%–86.92% from cabbage for both compounds [1]. This demonstrates equivalent analytical sensitivity for the enol metabolite as for the parent compound.

Analytical method validation HPLC quantification Limit of quantification

Optimal Research and Industrial Application Scenarios for (Rac)-Spirotetramat-enol (CAS 203312-38-3)


Regulatory Pesticide Residue Monitoring in Food Commodities

Current regulatory frameworks (EFSA, EPA) define residue limits as the sum of spirotetramat and spirotetramat-enol expressed as spirotetramat [1][2]. The validated HPLC-UV method with LOQ of 0.05 mg/kg for both analytes in mango and cabbage [3] enables food testing laboratories to meet regulatory quantification requirements. Procurement of high-purity spirotetramat-enol reference standard (99.9% certified purity ) is essential for constructing accurate matrix-matched calibration curves and achieving the traceability required for ISO/IEC 17025 accredited residue analysis.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition and Target-Based Insecticide Discovery

For research programs investigating ACC as an insecticidal target, spirotetramat-enol—not the parent spirotetramat—is the requisite compound for direct in vitro inhibition studies. Steady-state kinetic analysis has established that spirotetramat-enol acts as a competitive inhibitor of the ACC carboxyltransferase domain with respect to acetyl-CoA, exhibiting uncompetitive inhibition with respect to ATP [4]. This direct target engagement eliminates the confounding variable of proinsecticide activation required for spirotetramat, enabling accurate determination of inhibition constants (Ki) and structure-activity relationship (SAR) studies on ACC from Myzus persicae, Spodoptera frugiperda, and Tetranychus urticae [4].

Environmental Fate Studies and Groundwater Leaching Risk Assessment

Soil column studies have demonstrated that enol derivatives of ketoenol insecticides are relatively more mobile than their parent compounds and may leach into groundwater [5]. Environmental fate investigations focused on groundwater contamination risk must specifically include spirotetramat-enol as an analyte distinct from spirotetramat. The differential mobility profile mandates separate monitoring strategies for the enol metabolite compared to the parent compound, which was not detected in leachate fractions [5]. Procurement of spirotetramat-enol reference standard is necessary for accurate quantification in soil leachate and groundwater matrices.

Metabolite-Specific Immunoassay Development for Rapid Screening

High-affinity monoclonal antibodies have been generated with the capacity to develop both generic immunoassays (sensitivity similar for spirotetramat and spirotetramat-enol) and assays specific to spirotetramat-enol alone [6][7]. A direct competitive ELISA with an IC50 value of 0.1 μg/L for the sum of spirotetramat and spirotetramat-enol has been validated in grape, grape juice, and wine matrices with limits of quantification below maximum residue limits [7]. Laboratories developing rapid screening methods require spirotetramat-enol reference material for hapten synthesis, antibody characterization, and assay validation.

Technical Documentation Hub

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